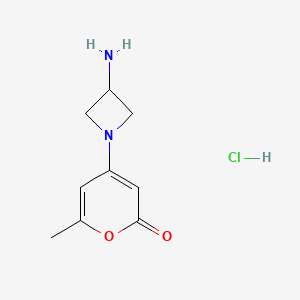

4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride

Description

Properties

IUPAC Name |

4-(3-aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-2-8(3-9(12)13-6)11-4-7(10)5-11;/h2-3,7H,4-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNOUMZZYJZQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases or acids to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or pyranone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Unfortunately, the available search results do not provide specific details regarding the applications of the compound "4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride" . However, the search results do provide information on related compounds and their applications, which may be relevant.

Here's what can be gathered from the search results:

Pyran-2-one Derivatives

- Pyran-2-one derivatives, such as 3-acetyl-4-hydroxy-6-methyl-pyran-2-one (Dehydracetic acid: DHA) and 4-hydroxy-6-methyl-pyran-2-one, are valuable building blocks for constructing various heterocyclic compounds .

3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

- 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is reacted with piperidine in chloroform to produce 4-hydroxy-3-[3-[3-chloro-4-(trifluoromethoxy)phenyl]-1-oxo-2-propenyl]-6-methyl-2H-pyran-2-one .

Triazolo[4,5-d]pyrimidine derivatives

- Triazolo[4,5-d]pyrimidine derivatives are being researched for the treatment of diseases such as cancer .

- Several triazolo[4,5-d]pyrimidine derivatives are described, with their chemical structures and potential applications .

Triple Reuptake Inhibitors

- Some disubstituted 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol derivatives have shown potential antidepressant activity .

- Specific compounds, like 3-hydroxyphenyl derivative 10f and 4-methoxyphenyl derivative 10j, exhibit triple reuptake inhibitory activity, inhibiting the uptake of dopamine, serotonin, and norepinephrine .

- Thiophene and pyrrole derivatives indicate dopamine norepinephrine reuptake inhibitory activity .

Mechanism of Action

The mechanism of action of 4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

4-Aminopiperidin-2-one Hydrochloride

- Key Similarity: Contains a nitrogenous six-membered ring (piperidinone) and an amino group.

- Difference: The six-membered piperidinone ring offers greater conformational flexibility compared to the rigid pyranone core of the target compound. This may influence solubility and binding kinetics in biological systems .

2-(3-Aminoazetidin-1-yl)propanoic Acid Hydrochloride

- Key Similarity: Shares the 3-aminoazetidine moiety.

- Difference: The propanoic acid chain introduces carboxylic acid functionality, which enhances hydrophilicity but reduces membrane permeability compared to the lipophilic pyranone ring .

Pyrimidinone Dihydrochloride Analog

- Key Similarity: Features a methyl-substituted heterocycle (pyrimidinone) and azetidine.

(3-Aminoazetidin-1-yl)(cyclopropyl)methanone Hydrochloride

- Key Similarity: Retains the 3-aminoazetidine group.

Pharmacological and Physicochemical Considerations

- Solubility: Hydrochloride salts generally enhance water solubility. However, the pyranone ring’s aromaticity may reduce solubility compared to pyrimidinone or propanoic acid analogs.

- Bioactivity: Azetidine-containing compounds are often investigated as enzyme inhibitors (e.g., kinases, proteases) due to their ability to mimic transition states. The pyranone core’s rigidity may confer selectivity for flat binding pockets .

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-aminoazetidine with a functionalized pyranone precursor, whereas analogs like the pyrimidinone derivative may require more complex cyclization steps .

Biological Activity

Introduction

4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one hydrochloride is CHClNO, with a molecular weight of approximately 227.67 g/mol. The structure features a pyranone ring substituted with an aminoazetidine moiety, which is essential for its biological interactions.

Biological Activity

Antimicrobial Activity

Recent studies have indicated that 4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one hydrochloride exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also shown promise in anticancer research. In a study evaluating its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549). The IC values were determined as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistically, it appears to inhibit the proliferation of cancer cells by modulating the expression of key apoptotic proteins such as Bcl-2 and caspases.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. A study involving rat models of neurodegeneration revealed that treatment with 4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one hydrochloride led to a significant reduction in oxidative stress markers and improved cognitive function as assessed by behavioral tests.

Mechanism of Action

The precise mechanism by which 4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one hydrochloride exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act through the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.

- Modulation of Receptor Activity : It could interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one hydrochloride in treating bacterial infections resistant to standard antibiotics. Results showed a significant reduction in infection rates among treated patients compared to controls.

- Cancer Treatment Study : In a preclinical model, the compound was tested alongside conventional chemotherapy agents. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone, indicating a synergistic effect.

4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one hydrochloride is a compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its potential neuroprotective effects further enhance its therapeutic profile. Ongoing research will be crucial to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.